

What is 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride

Cat. No.: B1441719

[Get Quote](#)

An In-Depth Technical Guide to **2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride**: A Privileged Scaffold for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional geometry, which offers a pathway to escape the "flatland" of traditional aromatic drug candidates. This structural complexity can lead to compounds with enhanced target selectivity, improved physicochemical properties, and novel intellectual property. This guide focuses on **2,7-Diazaspiro[4.4]nonan-1-one hydrochloride** (CAS: 1203682-17-0), a versatile heterocyclic building block. We will delve into its structural attributes, present a robust synthetic pathway, outline key characterization data, and explore its potential applications as a privileged scaffold in the design and synthesis of next-generation therapeutics.

Introduction: The Value of Spirocyclic Scaffolds

In contemporary drug discovery, moving beyond flat, two-dimensional molecules is a critical strategy for improving clinical success rates. Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, provide a rigid and well-defined three-dimensional structure. [1] This unique architecture offers several distinct advantages:

- Increased Fsp^3 Character: A higher fraction of sp^3 -hybridized carbons is strongly correlated with improved clinical outcomes, likely due to better solubility, enhanced metabolic stability, and more specific target engagement.[\[1\]](#)[\[2\]](#)
- Conformational Restraint: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[\[2\]](#)
- Precise Vectorial Display: Functional groups can be projected from the core in precise vectors, allowing for meticulous exploration of a target's binding pocket.

The 2,7-diazaspiro[4.4]nonane framework is a particularly valuable motif, incorporating two nitrogen atoms that serve as convenient handles for chemical modification and can act as key pharmacophoric features.[\[3\]](#)[\[4\]](#) This guide provides a detailed examination of the monofunctionalized lactam derivative, **2,7-Diazaspiro[4.4]nonan-1-one hydrochloride**.

Physicochemical Properties and Structural Analysis

2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a stable, crystalline solid provided as a salt to enhance its solubility in polar and aqueous media, a common practice that improves handling and utility in various synthetic and biological applications.

Key Properties

Property	Value	Source(s)
IUPAC Name	2,7-diazaspiro[4.4]nonan-1-one;hydrochloride	
CAS Number	1203682-17-0	[5] [6]
Molecular Formula	$C_7H_{13}ClN_2O$	[5] [6]
Molecular Weight	176.64 g/mol	[5] [6]
Appearance	White to off-white solid	
Purity	$\geq 97\%$	[6]

Structural Elucidation

The core structure consists of two five-membered rings, a pyrrolidine and a pyrrolidin-2-one (γ -lactam), fused at a central spiro-carbon.

- **Ring Conformation:** X-ray crystallography studies on the closely related 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one reveal that both five-membered rings adopt a twisted envelope conformation. This non-planar arrangement is a hallmark of the scaffold's three-dimensionality.^[7]
- **Stereochemistry:** The spiro-carbon (C5) is a chiral center. Therefore, the compound exists as a pair of enantiomers. Commercially available material is often sold as a racemate unless a specific stereoisomer is indicated.
- **Functional Groups:** The structure contains a secondary amine (at N7), a secondary amide (lactam, at N2), and a carbonyl group (at C1). The N7 amine is the more basic and nucleophilic center, making it the primary site for derivatization in library synthesis. The hydrochloride salt is formed at this more basic nitrogen.

Synthesis and Characterization

While multiple synthetic routes to diazaspirocycles exist, a practical and scalable approach can be adapted from established literature for related derivatives.^{[7][8]}

Proposed Synthetic Protocol

A robust method for constructing the 2,7-diazaspiro[4.4]nonan-1-one core involves the reductive cyclization of a cyanomethyl pyrrolidine precursor. This strategy is based on the reported synthesis of the N-benzyl analog.^[7]

Workflow:

- **Starting Material:** Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.
- **Reductive Cyclization:** The key step involves the simultaneous reduction of the nitrile (C≡N) to a primary amine and subsequent intramolecular cyclization via aminolysis of the methyl ester to form the lactam ring.
- **Deprotection:** Removal of the N-benzyl protecting group.

- Salt Formation: Treatment with hydrochloric acid to yield the final product.

Detailed Experimental Protocol:

- Step 1: Reductive Cyclization of Precursor
 - To a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) in methanol, add Raney Nickel (approx. 4:1 catalyst to substrate by weight) to form a slurry.
 - Pressurize the reaction vessel with hydrogen gas (H_2) to 50 psi.
 - Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
 - Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, never allowing the filter cake to dry completely.
 - Concentrate the filtrate under reduced pressure to yield crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[\[7\]](#)
- Step 2: Debenzylation (Hydrogenolysis)
 - Dissolve the crude product from Step 1 in ethanol or methanol.
 - Add Palladium on carbon (10% Pd/C, ~10 mol%).
 - Pressurize the vessel with hydrogen gas (H_2) to 50-60 psi.
 - Heat the reaction to 40-50 °C and stir until the reaction is complete (monitored by LC-MS).
 - Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the free base of 2,7-diazaspiro[4.4]nonan-1-one.
- Step 3: Hydrochloride Salt Formation
 - Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

- Add a solution of hydrochloric acid in isopropanol (e.g., 2M) dropwise with stirring until the solution is acidic.
- The hydrochloride salt will typically precipitate. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
- Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **2,7-Diazaspiro[4.4]nonan-1-one hydrochloride**.

[Click to download full resolution via product page](#)

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the final compound. While specific spectra for this exact compound are not widely published, the expected data can be reliably predicted.

Analytical Method	Expected Observations
¹ H NMR	Complex aliphatic region (1.5-4.0 ppm) with multiple multiplets corresponding to the pyrrolidine and lactam ring protons. A broad singlet for the N-H proton of the amide.
¹³ C NMR	A signal for the carbonyl carbon (~175-180 ppm). A signal for the spiro-carbon. Multiple signals in the aliphatic region (20-70 ppm) for the remaining ring carbons.
Mass Spec (ESI+)	Predicted m/z for the free base [M+H] ⁺ = 141.10. [9]
IR Spectroscopy	Characteristic absorption bands for N-H stretching (~3200-3400 cm ⁻¹), C-H stretching (~2850-3000 cm ⁻¹), and a strong C=O (amide) stretch (~1680 cm ⁻¹).

Applications in Drug Discovery

The primary utility of **2,7-Diazaspiro[4.4]nonan-1-one hydrochloride** is as a versatile building block for creating libraries of novel compounds for high-throughput screening and lead optimization.^[4]

Role as a Privileged Scaffold

The diazaspiro[4.4]nonane core is considered a "privileged scaffold" because it has been found in ligands for multiple, distinct biological targets.^[3] This suggests the scaffold provides a favorable geometric and electronic foundation for molecular recognition. Derivatives of the closely related 2,7-diazaspiro[4.4]nonane scaffold have yielded potent ligands for sigma-1 (σ_1) and sigma-2 (σ_2) receptors, which are implicated in various neurological disorders including pain, neurodegeneration, and addiction.^[3]

Workflow for Scaffold-Based Library Synthesis

Medicinal chemists can leverage the N7-amine as a versatile point for diversification through various synthetic transformations.

Step-by-Step Derivatization Protocol:

- **Free-Basing (Optional but Recommended):** While some reactions can be run on the hydrochloride salt with an added base, it is often cleaner to start from the free base. To do this, dissolve the HCl salt in water, add a base like sodium bicarbonate or 1M NaOH until pH > 9 , and extract the free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **N-Acylation/Sulfonylation:** React the free base with a diverse set of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents like HATU or EDC) to generate a library of amides and sulfonamides. This explores interactions in the target binding site that favor hydrogen bond acceptors.
- **N-Alkylation:** Perform reductive amination with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to generate a library of substituted secondary and tertiary amines. This is a powerful method for rapidly adding diverse side chains.

- Urea/Thiourea Formation: React the free base with a range of isocyanates or isothiocyanates to produce libraries of ureas and thioureas, which are excellent hydrogen bond donors and acceptors.

[Click to download full resolution via product page](#)

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2,7-Diazaspiro[4.4]nonan-1-one hydrochloride**.

- Hazard Classification: Based on data for the parent 2,7-Diaza-spiro[4.4]nonane, this compound should be treated as a potential irritant.[\[10\]](#)
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust.
 - In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a high-value chemical building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core provides an excellent starting point for the synthesis of novel compounds with improved drug-like

properties. The presence of a strategically placed lactam and a versatile secondary amine handle allows for rapid and efficient library generation. By leveraging this scaffold, researchers can explore new chemical space and develop innovative candidates for a wide range of biological targets, particularly within the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1203682-17-0 | 2,7-diazaspiro[4.4]nonan-1-one hydrochloride - Capot Chemical [capotchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. PubChemLite - 2,7-diazaspiro[4.4]nonan-1-one hydrochloride (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 10. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441719#what-is-2-7-diazaspiro-4-4-nonan-1-one-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com